molecular formula C30H22ClFN4O2 B11951111 4-((4-Chlorobenzyl)oxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide CAS No. 881664-62-6

4-((4-Chlorobenzyl)oxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B11951111
CAS No.: 881664-62-6
M. Wt: 525.0 g/mol
InChI Key: OWUKEBFNGSRBBY-DPNNOFEESA-N
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Description

This hydrazide derivative features a benzohydrazide core substituted with a 4-chlorobenzyloxy group and a pyrazole ring bearing 4-fluorophenyl and phenyl substituents. Its structure combines aromatic, electron-withdrawing (Cl, F), and electron-donating (OCH₂) groups, which influence its physicochemical and biological properties.

Properties

CAS No.

881664-62-6

Molecular Formula

C30H22ClFN4O2

Molecular Weight

525.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C30H22ClFN4O2/c31-25-12-6-21(7-13-25)20-38-28-16-10-23(11-17-28)30(37)34-33-18-24-19-36(27-4-2-1-3-5-27)35-29(24)22-8-14-26(32)15-9-22/h1-19H,20H2,(H,34,37)/b33-18+

InChI Key

OWUKEBFNGSRBBY-DPNNOFEESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves multiple steps:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine.

    Condensation Reaction: The 4-chlorobenzyl hydrazine is then reacted with 4-fluorobenzaldehyde in the presence of an acid catalyst to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with phenylhydrazine and an appropriate base to form the pyrazolyl ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a pyrazole-hydrazide scaffold with several analogs (Table 1). Key structural variations include:

  • Substituents on the pyrazole ring : The 3-(4-fluorophenyl) and 1-phenyl groups are conserved in analogs like those in and .
  • Benzohydrazide modifications : The 4-chlorobenzyloxy group distinguishes it from compounds with benzofuran-carbohydrazide () or propoxybenzamide () moieties.
  • Electronic effects : Chlorine (electron-withdrawing) and fluorine (moderate electronegativity) influence solubility and receptor binding compared to bromine or nitro groups in analogs ().

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents on Pyrazole Core Structure Key Functional Groups Reference
Target Compound 3-(4-Fluorophenyl), 1-phenyl Benzohydrazide 4-Cl-benzyloxy, hydrazone linkage
N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-2-carbohydrazide (8h) 3-(4-Fluorophenyl), 1-phenyl Benzofuran-carbohydrazide Benzofuran, C=O
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide 1-phenyl Pyrazole-carbohydrazide 4-Cl-benzyloxy, nitrobenzylidene
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide 4-Cl, 3,5-dimethyl Benzohydrazide 4-Fluorobenzoyl, chloropyrazole

Physical Properties

  • Melting points : The target compound’s melting point is unreported, but analogs with similar substituents (e.g., 8h in ) melt at 253–254°C, suggesting high crystallinity due to planar hydrazone linkages .
  • Solubility : The 4-chlorobenzyloxy group likely reduces aqueous solubility compared to benzofuran analogs (), but enhances lipophilicity for membrane penetration .

Anticancer Activity

  • The pyrazole-hydrazide scaffold in showed moderate cytotoxicity (IC₅₀: 20–35 µM) against HepG2 and HeLa cells. The target compound’s 4-Cl-benzyloxy group may enhance activity by improving DNA intercalation or topoisomerase inhibition .

Antimicrobial Potential

  • Chalcone-derived pyrazoles () exhibit antimicrobial properties. The target compound’s chlorine substituent could increase potency against Gram-positive bacteria compared to fluorine analogs .

Enzyme Inhibition

  • Benzofuran-carbohydrazide analogs () inhibit α-glucosidase (IC₅₀: <10 µM). The target compound’s benzohydrazide core may retain this activity, with chlorine enhancing binding to the enzyme’s hydrophobic pocket .

Biological Activity

The compound 4-((4-Chlorobenzyl)oxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide (CAS No. 881664-62-6) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C30H22ClFN4O2
Molecular Weight 525.0 g/mol
IUPAC Name 2-[(4-chlorophenyl)methoxy]-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide
InChI Key WPZLGGORJWYUCC-DPNNOFEESA-N

The compound features a benzohydrazide core with a 4-chlorobenzyl ether and a 4-fluorophenyl-pyrazole moiety, which may influence its biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures inhibit key oncogenic pathways, particularly those involving:

  • BRAF(V600E) : A mutation commonly found in melanoma.
  • EGFR : Epidermal growth factor receptor implicated in various cancers.
  • Aurora-A Kinase : A target for cancer therapy due to its role in mitosis.

For instance, derivatives of pyrazole have demonstrated IC50 values indicating potent inhibitory effects against cancer cell lines, making them promising candidates for further drug development .

Anti-inflammatory and Antimicrobial Properties

The compound has also been evaluated for its anti-inflammatory and antimicrobial activities. Pyrazole derivatives are known to modulate inflammatory pathways and exhibit antibacterial effects:

  • Anti-inflammatory Activity : The presence of specific substituents can enhance the inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with specific enzymes such as kinases or COX enzymes.
  • Receptor Modulation : Binding to receptors involved in cancer proliferation or inflammatory responses.
  • Cell Cycle Arrest : Inducing apoptosis or cell cycle arrest in cancer cells through modulation of signaling pathways.

Study 1: Antitumor Efficacy

A recent study focused on the antitumor efficacy of pyrazole derivatives similar to this compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the 4-fluorophenyl group in enhancing potency against tumor cells .

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of hydrazide derivatives. The findings revealed that these compounds effectively reduced inflammation markers in vitro and in vivo models, suggesting their potential therapeutic use in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes and coupling reagents for preparing this compound?

The compound can be synthesized via multi-step reactions involving hydrazide and pyrazole intermediates. A common approach uses coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation, as demonstrated in analogous hydrazide syntheses . Key steps include:

  • Step 1: Activation of the carboxylic acid group using DCC/HOBt.
  • Step 2: Condensation with a substituted aniline or hydrazine derivative.
  • Step 3: Purification via recrystallization or column chromatography.
    Optimization Tip: Maintain an inert atmosphere (N₂/Ar) and monitor reaction progress using TLC or HPLC .

Q. How should researchers characterize the compound’s structural integrity?

A combination of spectroscopic and analytical techniques is critical:

  • IR Spectroscopy: Confirm the presence of key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C): Assign peaks for the chlorobenzyl, fluorophenyl, and hydrazide moieties. For example, the hydrazone proton (N=CH) typically resonates at δ 8.2–8.5 ppm .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS or HRMS) to confirm the molecular formula .

Q. What solvents and pH conditions are ideal for fluorescence studies?

Fluorescence intensity is maximized under specific conditions, as observed in structurally related benzamide derivatives:

ParameterOptimal Value
Solvent Ethanol
pH 5.0
Temperature 25°C
λex 340 nm
λem 380 nm
Note: Fluorescence stability declines above 40°C or in highly acidic/basic media .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence or bioactivity data across studies?

Contradictions often arise from variations in experimental design. Mitigation strategies include:

  • Controlled Variable Testing: Systematically alter solvent polarity, pH, and temperature to identify sensitivity thresholds .
  • Binding Constant Analysis: Use Stern-Volmer plots to quantify interactions with biological targets or quenching agents .
  • Comparative Studies: Benchmark against structurally similar compounds (e.g., pyrazole-hydrazide hybrids) to isolate substituent effects .

Q. What computational methods predict the compound’s reactivity or binding affinity?

Integrated computational-experimental frameworks are effective:

  • DFT Calculations: Model electron distribution in the hydrazide and pyrazole moieties to predict nucleophilic/electrophilic sites .
  • Molecular Docking: Screen against target proteins (e.g., kinases or receptors) using software like AutoDock Vina. Focus on the fluorophenyl group’s role in π-π stacking .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Q. How can structural ambiguities (e.g., tautomerism in the hydrazide group) be resolved?

Advanced techniques are required for tautomeric or stereochemical clarification:

  • X-ray Crystallography: Resolve spatial arrangements of the hydrazone (N=CH) and pyrazole rings .
  • Dynamic NMR: Monitor temperature-dependent shifts to detect tautomeric equilibria (e.g., keto-enol forms) .
  • Isotopic Labeling: Use ¹⁵N-labeled hydrazines to track bonding patterns via 2D NMR (HSQC/HMBC) .

Methodological Considerations

  • Data Reproducibility: Document reaction conditions (e.g., solvent purity, inert gas flow rates) to minimize batch-to-batch variability .
  • Analytical Validation: Cross-validate HPLC purity (>95%) with elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Ethical Reporting: Disclose negative results (e.g., failed coupling reactions) to guide troubleshooting in future studies .

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